molecular formula C9H9NO B1500794 4-(Aziridin-1-yl)benzaldehyde CAS No. 353247-80-0

4-(Aziridin-1-yl)benzaldehyde

Cat. No.: B1500794
CAS No.: 353247-80-0
M. Wt: 147.17 g/mol
InChI Key: BZFRYELICHIEIC-UHFFFAOYSA-N
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Description

4-(Aziridin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Biological Activity

4-(Aziridin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article explores its biological activity, synthesizing findings from various studies, including data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features an aziridine ring, which is known for its reactivity and ability to form covalent bonds with biomolecules. The synthesis of this compound typically involves the reaction of appropriate aldehydes with aziridine derivatives. Studies have shown that modifications to the aziridine structure can enhance biological activity, making it a focal point for drug development.

Anticancer Activity

Research has demonstrated that aziridine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves:

  • DNA Interaction : Aziridine compounds can interact with DNA, leading to cross-linking and inhibition of replication. This is similar to the action of well-known chemotherapeutics like mitomycin C, which also targets DNA.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in the S phase, leading to apoptosis in cancer cells. For example, compounds similar to this compound have shown IC50 values comparable to cisplatin in inhibiting cell viability in HeLa cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa6.4DNA cross-linking
Similar Aziridine DerivativeIshikawa10.5S phase arrest

Antimicrobial Activity

In addition to anticancer properties, aziridine derivatives have been investigated for their antimicrobial effects. For instance:

  • Bacterial Inhibition : Studies have shown that aziridine compounds can enhance the efficacy of antibiotics by altering bacterial membrane permeability, thus reducing the minimum inhibitory concentration (MIC) required for antibiotic action .
  • Nitric Oxide Production : Certain aziridine compounds stimulate nitric oxide production in both normal and tumor cells, which can play a role in their antimicrobial activity .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various aziridine derivatives, this compound was found to reduce metabolic activity significantly in cancer cells at concentrations as low as 75 µg/mL. The IC50 was determined to be approximately 61.18 µg/mL against specific tumor cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of aziridine derivatives revealed that they could induce apoptosis through reactive oxygen species (ROS) generation and subsequent mitochondrial dysfunction. This aligns with findings that show increased levels of ROS lead to cytochrome c release and activation of caspases, promoting cell death .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that aziridine derivatives, including 4-(Aziridin-1-yl)benzaldehyde, exhibit promising anticancer properties. For instance, aziridine-2,3-dicarboxylate derivatives have been identified as potent irreversible inhibitors of cysteine proteases, which play a crucial role in the life cycle of various parasites and cancer cells . The mechanism involves the formation of covalent bonds with the active site of the enzymes, leading to their inactivation.

Antiviral Properties
The compound has also been investigated for its antiviral potential. Aziridines are known to be involved in the synthesis of antiviral drugs such as oseltamivir (Tamiflu), which is effective against influenza viruses. The structural similarity between this compound and known antiviral agents suggests that it could serve as a scaffold for developing new antiviral therapies .

Synthetic Utility

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its aziridine ring can undergo various transformations, including ring-opening reactions, which can lead to the formation of complex molecules with diverse functionalities. For example, it can participate in C(sp³) coupling reactions, allowing for the introduction of methyl groups into complex structures, thereby enhancing their biological activity .

Synthesis of Heterocycles
The compound is also utilized in the synthesis of heterocyclic compounds. The aziridine moiety can be transformed into various nitrogen-containing rings through cycloaddition reactions. These heterocycles are often biologically active and can be used to develop new pharmaceuticals .

Case Studies and Research Findings

Study Focus Findings
Watson et al. (2022)Asymmetric SynthesisDeveloped methods for synthesizing aziridines with high enantioselectivity using chiral Brønsted acids .
ResearchGate StudyBiological ActivityIdentified aziridine derivatives as inhibitors of cysteine proteases, showcasing their potential in treating parasitic infections .
MDPI Study (2024)Mechanistic InsightsInvestigated the role of water in aziridination reactions, contributing to the understanding of product formation dynamics .

Properties

IUPAC Name

4-(aziridin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFRYELICHIEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665454
Record name 4-(Aziridin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353247-80-0
Record name 4-(Aziridin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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